

## A Comparative Analysis of Cardiovascular Outcomes of Modern Antidiabetic Agents

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Antidiabetic agent 5 |           |
| Cat. No.:            | B12371118            | Get Quote |

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cardiovascular outcomes associated with three major classes of antidiabetic agents: SGLT2 inhibitors, GLP-1 receptor agonists, and DPP-4 inhibitors. This document summarizes key quantitative data from landmark clinical trials, details the experimental protocols of these studies, and visually represents the proposed signaling pathways through which these agents exert their cardiovascular effects.

The landscape of type 2 diabetes management has been revolutionized by the emergence of new drug classes that not only improve glycemic control but also offer significant cardiovascular benefits. This has led to a paradigm shift in treatment strategies, with a greater emphasis on cardiovascular risk reduction. This guide will delve into the evidence from major cardiovascular outcome trials (CVOTs) to provide a clear and objective comparison of these agents.

# Comparative Cardiovascular Outcomes: A Tabular Summary

The following tables summarize the primary and key secondary cardiovascular outcomes from pivotal clinical trials for SGLT2 inhibitors, GLP-1 receptor agonists, and DPP-4 inhibitors.

### **SGLT2 Inhibitors**



| Trial               | Drug          | Primary<br>Endpoint<br>(MACE)             | Hospitalizat<br>ion for<br>Heart<br>Failure<br>(HHF) | Cardiovasc<br>ular (CV)<br>Death              | All-Cause<br>Mortality                        |
|---------------------|---------------|-------------------------------------------|------------------------------------------------------|-----------------------------------------------|-----------------------------------------------|
| EMPA-REG<br>OUTCOME | Empagliflozin | HR 0.86<br>(95% CI 0.74-<br>0.99); P=0.04 | HR 0.65<br>(95% CI 0.50-<br>0.85);<br>P=0.002        | HR 0.62<br>(95% CI 0.49-<br>0.77);<br>P<0.001 | HR 0.68<br>(95% CI 0.57-<br>0.82);<br>P<0.001 |
| DECLARE-<br>TIMI 58 | Dapagliflozin | HR 0.93<br>(95% CI 0.84-<br>1.03); P=0.17 | HR 0.73<br>(95% CI 0.61-<br>0.88);<br>P<0.001        | HR 0.98<br>(95% CI 0.82-<br>1.17)             | HR 0.93<br>(95% CI 0.82-<br>1.04)             |

**GLP-1 Receptor Agonists** 

| Trial                             | -<br>Drug   | Primary<br>Endpoint<br>(MACE)             | Hospitalizat<br>ion for<br>Heart<br>Failure<br>(HHF) | Cardiovasc<br>ular (CV)<br>Death              | All-Cause<br>Mortality                    |
|-----------------------------------|-------------|-------------------------------------------|------------------------------------------------------|-----------------------------------------------|-------------------------------------------|
| LEADER[1]<br>[2][3][4][5]         | Liraglutide | HR 0.87<br>(95% CI 0.78-<br>0.97); P=0.01 | HR 0.87<br>(95% CI 0.73-<br>1.05)                    | HR 0.78<br>(95% CI 0.66-<br>0.93);<br>P=0.007 | HR 0.85<br>(95% CI 0.74-<br>0.97); P=0.02 |
| SUSTAIN-<br>6[6][7][8][9]<br>[10] | Semaglutide | HR 0.74<br>(95% CI 0.58-<br>0.95); P=0.02 | HR 0.97<br>(95% CI 0.71-<br>1.34)                    | HR 0.98<br>(95% CI 0.65-<br>1.48)             | HR 0.94<br>(95% CI 0.68-<br>1.31)         |

## **DPP-4 Inhibitors**



| Trial                                    | Drug        | Primary<br>Endpoint<br>(MACE)                                        | Hospitalizat<br>ion for<br>Heart<br>Failure<br>(HHF) | Cardiovasc<br>ular (CV)<br>Death  | All-Cause<br>Mortality            |
|------------------------------------------|-------------|----------------------------------------------------------------------|------------------------------------------------------|-----------------------------------|-----------------------------------|
| SAVOR-TIMI<br>53[11][12][13]<br>[14][15] | Saxagliptin | HR 1.00<br>(95% CI 0.89-<br>1.12); P=0.99                            | HR 1.27<br>(95% CI 1.07-<br>1.51);<br>P=0.007        | HR 1.03<br>(95% CI 0.87-<br>1.22) | HR 1.05<br>(95% CI 0.91-<br>1.21) |
| TECOS[16] [17][18]                       | Sitagliptin | HR 0.98<br>(95% CI 0.88-<br>1.09);<br>P<0.001 for<br>non-inferiority | HR 1.00<br>(95% CI 0.83-<br>1.20); P=0.98            | HR 1.03<br>(95% CI 0.89-<br>1.19) | HR 1.01<br>(95% CI 0.90-<br>1.14) |

## **Key Experimental Protocols**

The cardiovascular outcome trials for these antidiabetic agents were large-scale, multicenter, randomized, double-blind, placebo-controlled studies designed to assess cardiovascular safety and efficacy.

### **SGLT2 Inhibitor Trials**

- EMPA-REG OUTCOME: This trial enrolled 7,020 patients with type 2 diabetes and
  established atherosclerotic cardiovascular disease.[19][20][21][22] The primary composite
  outcome was the first occurrence of cardiovascular death, non-fatal myocardial infarction
  (MI), or non-fatal stroke (3P-MACE).[22]
- DECLARE-TIMI 58: This was the largest SGLT2 inhibitor CVOT, enrolling 17,160 patients with type 2 diabetes who had either established atherosclerotic cardiovascular disease or multiple risk factors for it.[23][24][25][26][27] The trial had two co-primary efficacy endpoints:
   MACE and a composite of cardiovascular death or hospitalization for heart failure.[23]

### **GLP-1 Receptor Agonist Trials**



- LEADER: This trial randomized 9,340 patients with type 2 diabetes at high cardiovascular risk to receive liraglutide or placebo.[3] The primary outcome was the first occurrence of 3P-MACE.[4]
- SUSTAIN-6: This pre-approval cardiovascular safety trial enrolled 3,297 patients with type 2 diabetes and high cardiovascular risk.[6][8] The primary composite outcome was the first occurrence of 3P-MACE.[7]

#### **DPP-4 Inhibitor Trials**

- SAVOR-TIMI 53: This trial evaluated the cardiovascular safety of saxagliptin in 16,492 patients with type 2 diabetes who had either a history of cardiovascular events or multiple risk factors.[11][12][15] The primary endpoint was a composite of cardiovascular death, nonfatal MI, or non-fatal ischemic stroke.
- TECOS: This trial assessed the cardiovascular safety of sitagliptin in 14,671 patients with type 2 diabetes and established cardiovascular disease.[16][28][18] The primary composite cardiovascular outcome was the first occurrence of cardiovascular death, non-fatal MI, non-fatal stroke, or hospitalization for unstable angina.[16]

# Signaling Pathways and Mechanisms of Cardiovascular Action

The cardiovascular benefits of SGLT2 inhibitors and GLP-1 receptor agonists are thought to extend beyond their glucose-lowering effects and involve multiple signaling pathways. DPP-4 inhibitors, in contrast, have shown a neutral effect on atherosclerotic cardiovascular events.

# SGLT2 Inhibitors: Proposed Cardioprotective Signaling Pathways

SGLT2 inhibitors are believed to exert their cardiovascular benefits through a variety of mechanisms, including hemodynamic, metabolic, and direct cardiac and vascular effects. One of the key proposed pathways involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[29][30] Activation of AMPK can lead to the suppression of pro-inflammatory pathways.[29] Additionally, SGLT2 inhibitors have been shown



to modulate other inflammatory signaling cascades, including the NLRP3 inflammasome and the NF-kB pathway.[29][31]



Click to download full resolution via product page

SGLT2 Inhibitor Signaling Pathways

## GLP-1 Receptor Agonists: Mechanisms of Cardiovascular Protection

GLP-1 receptor agonists (GLP-1 RAs) have demonstrated robust cardiovascular benefits, which are attributed to their pleiotropic effects on the cardiovascular system.[32] Their actions are mediated through the activation of the GLP-1 receptor, a G-protein coupled receptor found in various tissues, including the heart and blood vessels.[33] Key signaling pathways include the Gαs-mediated activation of adenylyl cyclase, leading to increased cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[34] Another important pathway is the activation of PI3K/Akt signaling.[34] In vascular smooth muscle cells, GLP-1 RAs can suppress pro-proliferative pathways such as ERK1/2.[34]





Click to download full resolution via product page

**GLP-1** Receptor Agonist Signaling

### **DPP-4 Inhibitors: Cardiovascular Signaling Pathways**

DPP-4 inhibitors increase the levels of endogenous incretins, primarily GLP-1, by preventing their degradation. Their cardiovascular effects are largely considered neutral, with some studies raising concerns about an increased risk of heart failure. The proposed mechanisms involve both GLP-1-dependent and independent pathways.[35] Besides GLP-1, DPP-4 has other substrates that can influence the cardiovascular system, such as stromal cell-derived factor- $1\alpha$  (SDF- $1\alpha$ ) and B-type natriuretic peptide (BNP).[36] Potentiation of these substrates can lead to complex downstream effects. For instance, increased SDF- $1\alpha$  can activate the sympathetic nervous system, potentially stimulating  $\beta$ -adrenergic receptors and the CaMKII pathway, which has been implicated in adverse cardiac remodeling.[37]





Click to download full resolution via product page

**DPP-4 Inhibitor Signaling Pathways** 

# Experimental Workflow: Cardiovascular Outcome Trial

The general workflow for a typical cardiovascular outcome trial for a new antidiabetic agent is outlined below.





Click to download full resolution via product page

#### **CVOT Experimental Workflow**

In conclusion, SGLT2 inhibitors and GLP-1 receptor agonists have demonstrated significant cardiovascular benefits in large-scale clinical trials, while DPP-4 inhibitors have shown a neutral cardiovascular profile. The choice of antidiabetic agent should be individualized, taking into account the patient's cardiovascular risk profile and the specific evidence base for each drug class. Further research is ongoing to fully elucidate the mechanisms underlying the



cardiovascular effects of these agents and to explore their potential in broader patient populations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. LEADER trial- Liraglutide Journal club | PDF [slideshare.net]
- 2. Liraglutide and Glycaemic Outcomes in the LEADER Trial PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiovascular Risk Reduction With Liraglutide: An Exploratory Mediation Analysis of the LEADER Trial PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. rxfiles.ca [rxfiles.ca]
- 6. diabetesonthenet.com [diabetesonthenet.com]
- 7. droracle.ai [droracle.ai]
- 8. bjd-abcd.com [bjd-abcd.com]
- 9. Semaglutide and Cardiovascular Outcomes in Patients with Type 2 Diabetes PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Original Article [sciencehub.novonordisk.com]
- 11. timi.org [timi.org]
- 12. rxfiles.ca [rxfiles.ca]
- 13. ahajournals.org [ahajournals.org]
- 14. Saxagliptin Assessment of Vascular Outcomes Recorded in Patients With Diabetes Mellitus—Thrombolysis in Myocardial Infarction 53 - American College of Cardiology [acc.org]
- 15. View of Series: Cardiovascular outcome trials for diabetes drugs Saxagliptin and SAVOR-TIMI 53 | British Journal of Diabetes [bjd-abcd.com]
- 16. Trial Evaluating Cardiovascular Outcomes With Sitagliptin Radcliffe Department of Medicine [rdm.ox.ac.uk]



- 17. Re-adjudication of the Trial Evaluating Cardiovascular Outcomes with Sitagliptin (TECOS) with study-level meta-analysis of hospitalization for heart failure from cardiovascular outcomes trials with dipeptidyl peptidase-4 (DPP-4) inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 18. bjd-abcd.com [bjd-abcd.com]
- 19. pharmaken.net [pharmaken.net]
- 20. Empagliflozin Cardiovascular Outcome Event Trial in Type 2 Diabetes Mellitus Patients -American College of Cardiology [acc.org]
- 21. ahajournals.org [ahajournals.org]
- 22. Rationale, design, and baseline characteristics of a randomized, placebo-controlled cardiovascular outcome trial of empagliflozin (EMPA-REG OUTCOME™) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. timi.org [timi.org]
- 24. droracle.ai [droracle.ai]
- 25. Dapagliflozin Gets Partial Win in DECLARE-TIMI 58 | tctmd.com [tctmd.com]
- 26. Dapagliflozin Effect on Cardiovascular Events—Thrombolysis in Myocardial Infarction 58 -American College of Cardiology [acc.org]
- 27. rxfiles.ca [rxfiles.ca]
- 28. rxfiles.ca [rxfiles.ca]
- 29. Targeting inflammatory signaling pathways with SGLT2 inhibitors: Insights into cardiovascular health and cardiac cell improvement PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. A review regarding the article 'Targeting inflammatory signaling pathways with SGLT2 inhibitors: Insights into cardiovascular health and cardiac cell improvement' PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. GLP-1 receptor agonists (GLP-1RAs): cardiovascular actions and therapeutic potential -PMC [pmc.ncbi.nlm.nih.gov]
- 33. Cardiovascular effects of GLP-1 receptor agonism PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Dipeptidyl Peptidase 4 Inhibitors and the Risk of Cardiovascular Disease in Patients with Type 2 Diabetes: A Tale of Three Studies - PMC [pmc.ncbi.nlm.nih.gov]



- 36. Cardiovascular protection by DPP-4 inhibitors in preclinical studies: an updated review of molecular mechanisms PMC [pmc.ncbi.nlm.nih.gov]
- 37. ahajournals.org [ahajournals.org]
- To cite this document: BenchChem. [A Comparative Analysis of Cardiovascular Outcomes of Modern Antidiabetic Agents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12371118#assessing-the-cardiovascular-outcomes-of-antidiabetic-agent-5]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com